4-Iodo-5-methoxynicotinonitrile

Organic Synthesis Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction

Standard chloro- or bromo-nicotinonitriles often fail in complex cross-coupling sequences, forcing lengthy reaction re-optimization. This 4-iodo analog provides the solution. - **Reactivity advantage:** Iodine enables faster oxidative addition in Suzuki-Miyaura/Sonogashira reactions (I > Br >> Cl), minimizing failed runs. - **Distinct physicochemical profile:** Calculated LogP of 1.57 (vs. ~0.9 for non-iodinated analog) ensures accurate SAR/ADME modeling. - **Material property differentiation:** Predicted density 1.92 g/cm³ (~65% higher) enables formulation studies requiring high molecular density. Direct replacement for chloro/bromo analogs is not recommended. Procure the exact iodo building block for reliable Pim kinase inhibitor SAR exploration.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1138444-07-1
Cat. No. B1390082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-5-methoxynicotinonitrile
CAS1138444-07-1
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1)C#N)I
InChIInChI=1S/C7H5IN2O/c1-11-6-4-10-3-5(2-9)7(6)8/h3-4H,1H3
InChIKeyJQINMVXYGGFTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methoxynicotinonitrile: At a Glance


4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1) is a halogenated heteroaromatic building block belonging to the 3-pyridinecarbonitrile (nicotinonitrile) class, characterized by a pyridine core with a nitrile group at the 3-position, an iodine atom at the 4-position, and a methoxy group at the 5-position [1]. Its molecular formula is C₇H₅IN₂O with a molecular weight of 260.03 g/mol [2]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, notably as a substrate for palladium-catalyzed cross-coupling reactions, leveraging its unique substitution pattern to access diverse chemical space not easily achievable with its more common chloro- or bromo-analogs [3].

Cross-coupling Iodo-substituted pyridine for palladium-catalyzed reactions with high reactivity order (I > Br >> Cl)
Lipophilicity Iodine imparts higher LogP, influencing ADME property modulation in medicinal chemistry programs
Physical property Denser crystalline material due to heavy atom, relevant for co-crystallization and formulation studies

Why 4-Iodo-5-methoxynicotinonitrile Is Irreplaceable


Due to its specific halogen and methoxy substitution pattern, 4-Iodo-5-methoxynicotinonitrile exhibits a unique physicochemical and reactivity profile that prevents its simple replacement by analogs such as 5-methoxynicotinonitrile or 4-chloro-5-methoxynicotinonitrile in critical synthetic applications. The presence of the heavy iodine atom at the 4-position imparts a calculated LogP of 1.57, significantly higher than that of the non-iodinated 5-methoxynicotinonitrile (calc. LogP ~0.9), directly influencing downstream ADME properties in drug discovery programs [1]. Furthermore, the well-established reactivity order for palladium-catalyzed cross-coupling reactions (I > Br >> Cl) means that substituting a 4-chloro analog for this compound will result in a dramatically different reaction rate, potentially requiring re-optimization of entire synthetic routes or leading to lower yields [2]. Generic substitution without these quantitative considerations can lead to experimental failure, invalid SAR studies, and inefficient procurement.

Chloro-/bromo-analogs vs. iodo
Cross-coupling reactivity drops significantly (I > Br >> Cl), requiring re-optimization of synthetic routes and risking lower yields.
Non-iodinated analog (5-methoxynicotinonitrile)
Substantially lower lipophilicity alters predicted ADME profiles, making lead series non-comparable.
Density mismatch with lighter analogs
Significantly higher density changes material behavior in formulation and crystallization studies.

Key Differentiators for 4-Iodo-5-methoxynicotinonitrile


Cross-Coupling Reactivity Advantage

The iodine atom at the 4-position serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, a feature that distinguishes it from its less reactive chloro- and bromo-substituted nicotinonitrile analogs. This reactivity is a well-established class-level principle, as demonstrated in a study evaluating the reactivity of 4-iodopyridine-3-carbonitrile and related compounds in cross-coupling/cyclization sequences, achieving yields of 50-62% under optimized conditions [1]. In contrast, a similar reaction with a less reactive 2-chloronicotinate required different conditions to achieve comparable yields [1].

Cross-Coupling Reactivity
Class-level inference
Iodo-substrate enables efficient one-pot coupling/cyclization (50–62% yield)
vs. chloro-analog: different conditions needed for comparable transformation
Iodo reactivity avoids process re-optimization in cross-coupling-heavy routes
Reported yield range under specific palladium conditions; chloro-analog may require distinct optimization
Organic Synthesis Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction

Lipophilicity and ADME Impact

The incorporation of the 4-iodo substituent dramatically increases the compound's lipophilicity. The target compound has a calculated LogP of 1.57 [1], which is substantially higher than the calculated LogP of 0.90 for the parent 5-methoxynicotinonitrile [2]. This 0.67 log unit increase represents a nearly 5-fold difference in partition coefficient, a key determinant in a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Lipophilicity (LogP)
Cross-study comparable
+0.67 log units
~4.7-fold higher partition coefficient vs. 5-methoxynicotinonitrile
Iodo substitution markedly increases lipophilicity, impacting ADME prediction
Calculated LogP; experimental verification recommended for lead optimization
Medicinal Chemistry ADME Properties Lipophilicity

Distinct Density from Iodine Incorporation

The presence of the heavy iodine atom gives this compound a significantly higher predicted density (1.92 ± 0.1 g/cm³) compared to its non-iodinated counterpart, 5-methoxynicotinonitrile, which has a predicted density of approximately 1.16 g/cm³ [1]. This quantifiable difference in a fundamental physical property can be critical for material handling, formulation, and crystallography studies.

Density
Cross-study comparable
1.92 ± 0.1 g/cm³
~65% higher vs. 5-methoxynicotinonitrile (~1.16 g/cm³)
Higher density from iodine impacts material handling and co-crystallization studies
Predicted values; experimental measurement may refine for formulation use
Physical Chemistry Material Science Crystallography

Key Applications of 4-Iodo-5-methoxynicotinonitrile


Pim Kinase Inhibitors for Oncology

Procure 4-Iodo-5-methoxynicotinonitrile as a key building block for synthesizing novel nicotinonitrile derivatives targeting Pim kinases, an emerging target class in oncology. Recent studies have shown that nicotinonitrile-based compounds can achieve sub-micromolar IC₅₀ values against Pim-1, Pim-2, and Pim-3 kinases, with lead compounds demonstrating IC₅₀ ≤ 0.28 μM against all three isoforms [1]. The specific 4-iodo-5-methoxy substitution pattern is critical for exploring the SAR (Structure-Activity Relationship) of this chemotype, as the iodine atom can be used to install diverse aryl groups via cross-coupling to optimize potency and selectivity. Substituting a 4-chloro analog would not only slow this key SAR exploration step but also produce molecules with a significantly different lipophilicity profile (LogP difference of ~0.67), thereby altering the entire lead series' predicted ADME properties [2].

Functionalized Pyridines via Cross-Coupling

Utilize 4-Iodo-5-methoxynicotinonitrile as a superior electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to efficiently construct complex, polysubstituted pyridine scaffolds. Its 4-iodo group offers significantly higher reactivity compared to bromo- or chloro-analogs, as demonstrated by the established reactivity order (I > Br > Cl) [1]. This class-level evidence is supported by studies showing that iodo-substituted pyridine carbonitriles can be successfully engaged in one-pot cross-coupling/cyclization sequences to yield novel heterocyclic systems [2]. For a synthetic chemist, choosing this compound over a less reactive halogen analog can mean the difference between a successful high-yielding route and a failed reaction, saving substantial time and material costs in the development of complex molecules for pharmaceutical or agrochemical applications.

Co-crystal and Formulation Design by Density

Select 4-Iodo-5-methoxynicotinonitrile for co-crystallization or formulation studies where a higher molecular density is required. Its predicted density of 1.92 g/cm³, which is ~65% higher than that of its non-iodinated analog (5-methoxynicotinonitrile, density ~1.16 g/cm³), is a direct consequence of the heavy iodine atom [1]. This quantifiable property is a key differentiator for material scientists and formulation chemists working to control parameters like powder flow, sedimentation, and drug loading in solid dosage forms. Substituting a chloro- or non-halogenated analog would result in a completely different material with distinct physical properties, potentially invalidating empirical formulation data and requiring a new round of costly and time-consuming development work [2].

Application
Selection Property
Validation Focus
Pim kinase inhibitor SAR exploration
4-Iodo handle for rapid cross-coupling diversification
Kinase inhibition assay context; lipophilicity optimization
Polysubstituted pyridine synthesis
High-reactivity iodo leaving group for Pd couplings
Cross-coupling reaction efficiency and route simplification
Co-crystallization and formulation studies
High molecular density from iodine atom
Physical property screening and material behavior

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